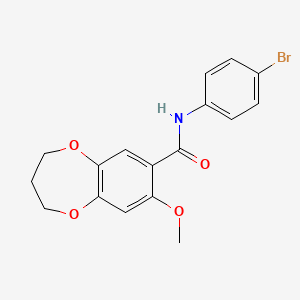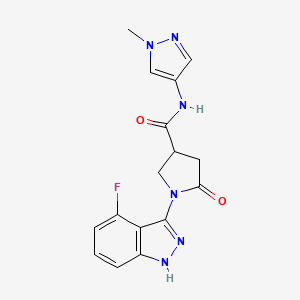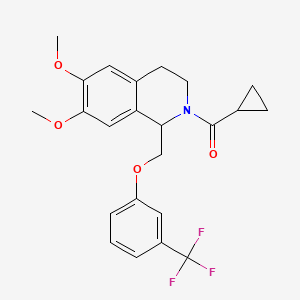![molecular formula C23H28N2O2 B11226925 1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide](/img/structure/B11226925.png)
1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with a molecular formula of C24H32N2O2. It is known for its unique structure, which includes a cyclopentane ring, a morpholine group, and a methylphenyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the cyclopentane ring and the introduction of the morpholine and methylphenyl groups. Common reagents used in the synthesis include cyclopentanone, 4-methylbenzyl chloride, and morpholine. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nucleophiles like sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives with enhanced properties.
Scientific Research Applications
1-(4-METHYLPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of enzyme inhibition and protein interactions.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and proteins, inhibiting their activity or altering their function. The morpholine group is known to enhance the compound’s binding affinity to certain biological targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar compounds include:
2-(DIMETHYLAMINO)-2-[(4-METHYLPHENYL)METHYL]-1-[4-(MORPHOLIN-4-YL)PHENYL]BUTAN-1-ONE: Known for its use as a photoinitiator in UV-curable coatings.
4-METHYLPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE: Similar structure but with a cyclohexane ring instead of cyclopentane.
The uniqueness of 1-(4-METHYLPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C23H28N2O2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(4-morpholin-4-ylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C23H28N2O2/c1-18-4-6-19(7-5-18)23(12-2-3-13-23)22(26)24-20-8-10-21(11-9-20)25-14-16-27-17-15-25/h4-11H,2-3,12-17H2,1H3,(H,24,26) |
InChI Key |
DPWRVYGNJDWSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11226847.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B11226855.png)
![N-(4-bromophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11226858.png)
![methyl 4-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11226862.png)
![3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11226866.png)
![N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11226868.png)



![methyl 3-[6-[2-(4-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B11226897.png)
![N-(3-chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11226903.png)


![N-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11226923.png)
